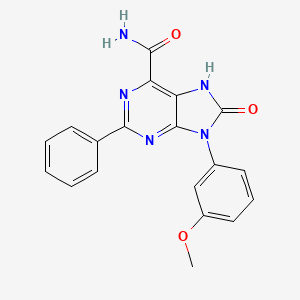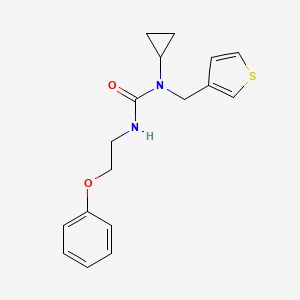![molecular formula C27H25ClN8O2 B2804475 4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902964-31-2](/img/no-structure.png)
4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C27H25ClN8O2 and its molecular weight is 529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthetic Routes and Crystal Structure Analysis
A derivative of quinazolinones, closely related to the specified compound, demonstrated antitumor, antibacterial, anti-inflammatory, and antimicrobial effects. This was synthesized from diabetic jujube through substitution and cyclization steps, with its structure confirmed by various spectroscopic methods and X-ray diffraction. The study also employed density functional theory (DFT) for structural analysis and molecular docking simulations to explore binding interactions with the SHP2 binding sites (Ren et al., 2021).
Molecular Structure and Inhibitory Activity
Another closely related compound, "4-(2-chlorobenzyl)-1-(4-hydroxy-3- ((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one," was synthesized and characterized to explore its inhibitory activity against SHP2 protein, showcasing better activity than the reference compound SHP244. The study involved spectroscopy, X-ray crystallography, DFT calculations, and molecular docking to understand the interactions and potential biological activity (Wu et al., 2022).
Anticancer and Antimicrobial Applications
Anticancer Potential
Research on derivatives of 5-amino-1-aryl-1H-1,2,3-triazoles, which are structurally related to the queried compound, indicated selective anticancer activity, particularly against ovarian and lung cancer cell lines. These compounds were shown to be less toxic than doxorubicin towards non-tumor cells, suggesting a promising scaffold for future anticancer drug development (Pokhodylo et al., 2020).
Antimicrobial Activity
Synthesis of substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, related to the compound of interest, showed significant antibacterial activity against various bacterial strains. This study highlights the potential of these heterocyclic compounds in developing new antimicrobial agents (Singh et al., 2010).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one' involves the reaction of 2-chlorobenzyl chloride with 1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one to form 4-(2-chlorobenzyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one. This intermediate is then reacted with 2-azido-3-methylquinazolin-4(3H)-one to form the final product through a triazole ring formation reaction.", "Starting Materials": [ "2-chlorobenzyl chloride", "1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one", "2-azido-3-methylquinazolin-4(3H)-one" ], "Reaction": [ "Step 1: 2-chlorobenzyl chloride is reacted with 1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one in the presence of a base such as potassium carbonate and a solvent such as DMF to form 4-(2-chlorobenzyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one.", "Step 2: 4-(2-chlorobenzyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one is then reacted with 2-azido-3-methylquinazolin-4(3H)-one in the presence of a copper catalyst and a solvent such as DMF to form the final product through a triazole ring formation reaction." ] } | |
Número CAS |
902964-31-2 |
Fórmula molecular |
C27H25ClN8O2 |
Peso molecular |
529 |
Nombre IUPAC |
4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C27H25ClN8O2/c28-21-8-3-1-6-19(21)18-35-25(38)20-7-2-4-9-22(20)36-23(31-32-27(35)36)10-11-24(37)33-14-16-34(17-15-33)26-29-12-5-13-30-26/h1-9,12-13H,10-11,14-18H2 |
SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-ethoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2804392.png)
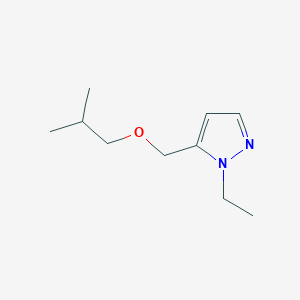
![4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2804398.png)
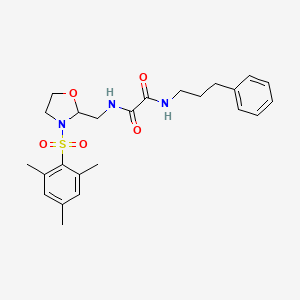
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2804400.png)
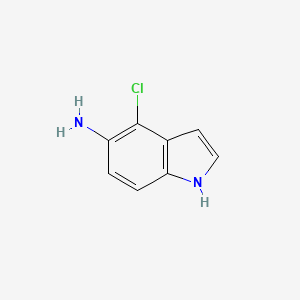
![1-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2804402.png)
![2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2804404.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2804407.png)


